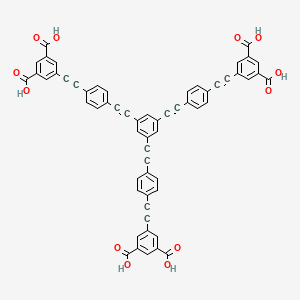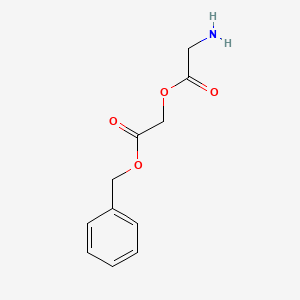
Benzyl 2-(glycyloxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 2-(glycyloxy)acetate is an organic compound that belongs to the class of esters. Esters are known for their pleasant aromas and are widely used in the fragrance and flavor industries. This compound is formed by the esterification of benzyl alcohol and glycyloxyacetic acid. It has a variety of applications in different fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(glycyloxy)acetate typically involves the esterification reaction between benzyl alcohol and glycyloxyacetic acid. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where the reactants are continuously fed into the reactor and the product is continuously removed. This process is advantageous as it allows for better control over reaction conditions and higher yields.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 2-(glycyloxy)acetate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the ester can yield the corresponding alcohols.
Substitution: The ester group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Applications De Recherche Scientifique
Benzyl 2-(glycyloxy)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of fragrances, flavors, and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of Benzyl 2-(glycyloxy)acetate involves its interaction with various molecular targets. In biological systems, it can be hydrolyzed by esterases to release benzyl alcohol and glycyloxyacetic acid. These metabolites can then participate in various biochemical pathways, exerting their effects through interactions with enzymes and receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl acetate: Similar in structure but lacks the glycyloxy group.
Ethyl 2-(glycyloxy)acetate: Similar but with an ethyl group instead of a benzyl group.
Methyl 2-(glycyloxy)acetate: Similar but with a methyl group instead of a benzyl group.
Uniqueness
Benzyl 2-(glycyloxy)acetate is unique due to the presence of both benzyl and glycyloxy groups, which impart distinct chemical and physical properties. This combination makes it particularly useful in applications where both aromatic and glycyloxy functionalities are desired.
Propriétés
Formule moléculaire |
C11H13NO4 |
|---|---|
Poids moléculaire |
223.22 g/mol |
Nom IUPAC |
(2-oxo-2-phenylmethoxyethyl) 2-aminoacetate |
InChI |
InChI=1S/C11H13NO4/c12-6-10(13)16-8-11(14)15-7-9-4-2-1-3-5-9/h1-5H,6-8,12H2 |
Clé InChI |
WCFYWGPXNCEONG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)COC(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


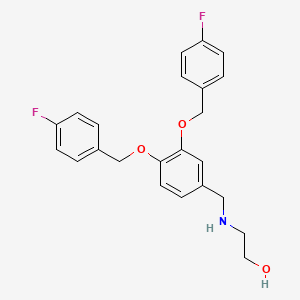
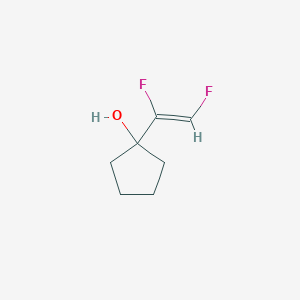

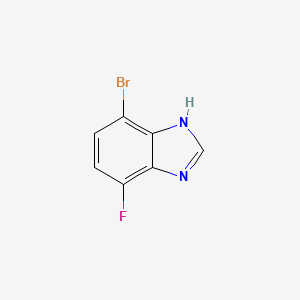
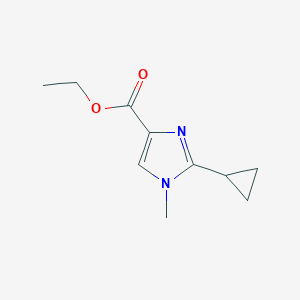
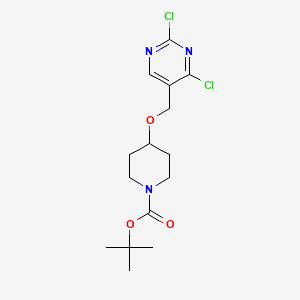
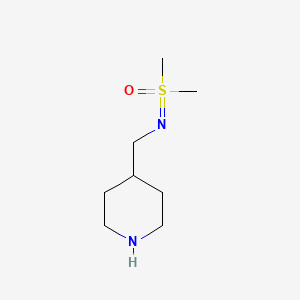
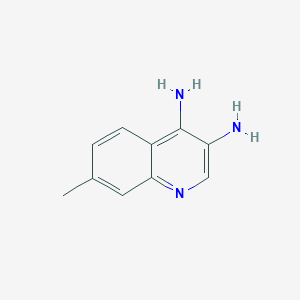
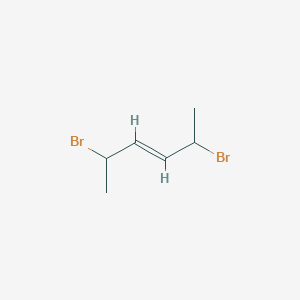


![1,3-bis[(5S)-5-Amino-5-carboxypentyl]-1H-Imidazolium Inner Salt](/img/structure/B12840817.png)
